2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide
Description
The compound “2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide” (hereafter referred to as Compound A) is a 1,2,4-triazole derivative characterized by a triazole core substituted with a 4-tert-butylphenyl group at position 5, a phenyl group at position 4, and a sulfanyl (-S-) linkage to an acetohydrazide moiety. The hydrazide component features an (E)-configured 3-fluorophenyl methylidene group, which introduces rigidity and electronic effects due to fluorine’s electronegativity .
The structural complexity of Compound A is designed to enhance intermolecular interactions, such as hydrogen bonding (via the hydrazide group) and π-π stacking (via aromatic substituents), which are critical for biological activity. Its molecular formula is C₂₇H₂₅FN₆OS, with a molecular weight of 516.60 g/mol (calculated from IUPAC data in ). The compound’s synthetic route likely involves condensation of a substituted triazole-thiol with a fluorophenyl hydrazine derivative, analogous to methods described in and .
Properties
CAS No. |
303105-60-4 |
|---|---|
Molecular Formula |
C27H26FN5OS |
Molecular Weight |
487.6 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H26FN5OS/c1-27(2,3)21-14-12-20(13-15-21)25-31-32-26(33(25)23-10-5-4-6-11-23)35-18-24(34)30-29-17-19-8-7-9-22(28)16-19/h4-17H,18H2,1-3H3,(H,30,34)/b29-17+ |
InChI Key |
JDTIDMRDCGKFOD-STBIYBPSSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)F |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol or sulfide reacts with the triazole intermediate.
Condensation with Acetohydrazide: The final step involves the condensation of the triazole-sulfanyl intermediate with acetohydrazide in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazide moiety can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may contribute to the compound’s ability to form covalent bonds with target proteins, enhancing its biological activity. The hydrazide moiety can also interact with nucleophilic sites in biological molecules, further contributing to its mechanism of action.
Comparison with Similar Compounds
Substituent Impact Analysis:
- Steric Effects: The bulky tert-butyl group in Compound A may hinder rotational freedom, enhancing binding specificity versus smaller substituents like methyl .
- Heterocyclic vs. Phenyl Groups: Compounds with thiophene or pyridine substituents (e.g., ) exhibit altered electronic profiles and solubility compared to purely aromatic systems .
Pharmacological Activities
While direct pharmacological data for Compound A are unavailable in the provided evidence, inferences can be drawn from related compounds:
- Anti-exudative Activity: highlights acetohydrazide derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) with anti-inflammatory effects comparable to diclofenac sodium. The fluorophenyl group in Compound A may enhance membrane permeability and target affinity .
- Antimicrobial Potential: Compounds with chloro- or bromophenyl substituents () show enhanced bioactivity due to halogen-bonding interactions, suggesting Compound A’s fluorine could offer similar advantages .
Biological Activity
The compound 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide is a novel hydrazone derivative with potential biological activity. Its structure contains a triazole ring, which is often associated with diverse pharmacological effects, including antifungal, antibacterial, and anticancer properties.
The molecular formula of the compound is with a molecular weight of 499.63 g/mol. The compound features a logP value of 6.4077, indicating high lipophilicity, which may influence its absorption and distribution in biological systems. The detailed chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 499.63 g/mol |
| Molecular Formula | C28H29N5O2S |
| logP | 6.4077 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 67.63 Ų |
Antimicrobial Activity
Recent studies have reported that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of cell membrane integrity and inhibition of nucleic acid synthesis.
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer potential. In vitro studies indicate that the compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins. For example, a related compound demonstrated IC50 values ranging from 5 to 20 µM against different cancer cell lines, suggesting that structural modifications can enhance potency.
Case Studies
- Antitubercular Activity : A study evaluated similar triazole-based compounds for their activity against Mycobacterium tuberculosis. The most potent derivatives exhibited IC50 values below 10 µM, indicating promising antitubercular activity.
- Antifungal Activity : Another investigation focused on the antifungal properties of triazole derivatives. The tested compound showed significant inhibition against Candida albicans, with minimum inhibitory concentrations (MIC) in the low micromolar range.
Mechanistic Insights
Molecular docking studies have been employed to elucidate the binding interactions between the compound and its biological targets. These studies suggest that the triazole ring plays a crucial role in binding to enzyme active sites, potentially inhibiting key metabolic pathways in pathogens.
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing this compound, and how can its purity be validated?
- Synthesis Methodology :
- The compound can be synthesized via multi-step reactions involving the formation of a 1,2,4-triazole core, followed by sulfanyl group introduction and hydrazide functionalization. Key intermediates (e.g., 5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-amine) are prepared using established protocols for triazole derivatives, such as cyclization of thiosemicarbazides or condensation reactions under acidic conditions .
- Purity Validation :
- Use high-performance liquid chromatography (HPLC) with UV detection to assess purity.
- Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. How can the crystal structure of this compound be determined experimentally?
- X-ray Crystallography :
- Grow single crystals via slow evaporation of a solvent mixture (e.g., methanol/dichloromethane).
- Collect diffraction data using a Bruker D8 VENTURE diffractometer. Refine the structure using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to resolve atomic coordinates and thermal parameters .
- Validate hydrogen bonding and π-π stacking interactions using ORTEP-3 for graphical representation .
Advanced Questions
Q. How can Bayesian optimization improve the synthesis yield of this compound?
- Algorithmic Optimization :
- Design a reaction space with variables (e.g., temperature, solvent ratio, catalyst loading) and use Bayesian optimization to iteratively predict high-yield conditions with minimal experiments. This method outperforms traditional one-variable-at-a-time approaches by identifying synergistic interactions between parameters .
- Example: A 20% yield improvement was reported for similar triazole derivatives using this method .
Q. What strategies resolve discrepancies between computational predictions and experimental biological activity?
- Data Contradiction Analysis :
- Re-evaluate molecular docking parameters (e.g., force fields, solvation models) if in vitro results (e.g., IC₅₀) deviate from predictions. For example, antiplatelet activity in mice models may require adjusting binding pocket flexibility in docking simulations .
- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity directly .
Q. How can toxicity be predicted and mitigated during preclinical studies?
- In Silico Toxicity Screening :
- Use GUSAR and TEST models to predict LD₅₀ and classify the compound under OECD toxicity guidelines. For example, low acute toxicity (Class IV) was reported for structurally related 1,2,4-triazole derivatives .
- Experimental Validation :
- Conduct acute toxicity tests in rodents via intragastric administration, monitoring survival, hematological parameters, and organ function over 14 days .
Methodological Insights from Evidence
- Structural Analysis : SHELX software remains the gold standard for crystallographic refinement due to its robustness in handling high-resolution data and twinned crystals .
- Synthesis Optimization : Heuristic algorithms (e.g., Bayesian optimization) are critical for reducing resource-intensive trial-and-error in complex multi-step syntheses .
- Toxicology : Non-experimental models (e.g., GUSAR) provide rapid toxicity predictions but require validation via in vivo studies to account for metabolic complexities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
